[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol

p38 MAP kinase inhibition cytokine biosynthesis anti-inflammatory scaffold

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol (CAS 111205-02-8) is a heterocyclic building block with molecular formula C₉H₉N₃O and molecular weight 175.19 g/mol, comprising an imidazole ring directly attached to the 6-position of a pyridine ring with a hydroxymethyl group at the 3-position. The compound is commercially available at purities typically ranging from 95% to ≥97% , and serves as a versatile scaffold for medicinal chemistry applications, particularly as a synthetic intermediate for kinase inhibitors, imidazopyridine derivatives, and GABAA receptor modulators.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 111205-02-8
Cat. No. B3045657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
CAS111205-02-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)N2C=CN=C2
InChIInChI=1S/C9H9N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-5,7,13H,6H2
InChIKeyNOXMQACPPMNESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol (CAS 111205-02-8): Heterocyclic Building Block with Defined Structural Features


[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol (CAS 111205-02-8) is a heterocyclic building block with molecular formula C₉H₉N₃O and molecular weight 175.19 g/mol, comprising an imidazole ring directly attached to the 6-position of a pyridine ring with a hydroxymethyl group at the 3-position [1]. The compound is commercially available at purities typically ranging from 95% to ≥97% , and serves as a versatile scaffold for medicinal chemistry applications, particularly as a synthetic intermediate for kinase inhibitors, imidazopyridine derivatives, and GABAA receptor modulators [2][3].

Why [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol Cannot Be Interchanged with Other Imidazole-Pyridine or Imidazole-Phenyl Methanols


Substitution of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol with generic imidazole-containing heterocycles (such as imidazole-phenyl methanols or pyridine-methanols lacking the imidazole moiety) is not chemically or pharmacologically equivalent due to its specific substitution pattern at the 6-position of the pyridine ring with an N-linked imidazole. This precise regiochemistry—imidazole at the 6-position, hydroxymethyl at the 3-position of the pyridine ring—dictates the compound's metal coordination geometry and hydrogen-bonding capacity (three hydrogen bond acceptor sites, one donor), which differs fundamentally from positional isomers (e.g., 4- or 5-substituted analogs) [1]. Furthermore, the presence of both a free primary alcohol handle and an unsubstituted imidazole ring enables orthogonal synthetic elaboration not achievable with analogs bearing protected or methyl-substituted imidazoles [2]. In kinase-targeted applications, pyridinyl imidazole core geometry directly impacts ATP-binding pocket occupancy [3], while in CNS applications, the specific 6-imidazolyl-pyridine scaffold has demonstrated high-affinity GABAA α5 receptor binding (Ki = 15–18.4 nM) in elaborated derivatives [4].

Quantitative Differentiation Evidence for [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol Versus Closest Analogs


Pyridinyl-Imidazole Core Class: Validated p38 MAP Kinase Inhibition with Ki = 21 nM ATP-Competitive Binding

Pyridinyl-imidazole compounds containing the core structural motif of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol have been characterized as ATP-competitive p38α MAP kinase inhibitors. The reference inhibitor SB203580 (a trisubstituted pyridinyl imidazole) demonstrates Ki = 21 nM against phosphorylated p38 kinase in yeast-expressed enzyme assays, binding with 1:1 stoichiometry to the ATP pocket [1]. In head-to-head kinase panel screening, SB203580 showed no inhibition of 12 other protein kinases in vitro, establishing class-level kinase selectivity [2]. This pyridinyl-imidazole core provides a validated scaffold distinct from other imidazole-containing heterocycles lacking the pyridine nitrogen coordination geometry.

p38 MAP kinase inhibition cytokine biosynthesis anti-inflammatory scaffold

GABAA α5 Receptor Affinity: Elaborated 6-Imidazolyl-Pyridine Derivatives Achieve Ki = 15–18.4 nM

The 6-(1H-imidazol-1-yl)pyridin-3-yl scaffold, when further elaborated, yields high-affinity ligands for the GABAA α5β3γ2 receptor. A derivative incorporating the exact 6-imidazolyl-pyridine core (BDBM400242: N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(cyclopropylmethyl)-7-methyl-3H-imidazo[4,5-b]pyridin-5-amine) exhibited Ki = 15 nM and Ki = 18.4 nM in two independent scintillation proximity assays using [³H]-Ro15-1788 displacement from human GABAA α5β3γ2 [1]. This binding affinity demonstrates that the 6-imidazolyl-pyridine moiety contributes to sub-100 nanomolar receptor engagement.

GABAA receptor modulation CNS drug discovery α5-selective ligands

Structurally Defined Primary Alcohol Handle Enables Orthogonal Derivatization Not Possible with Protected or Oxidized Analogs

[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol contains a free primary hydroxymethyl group at the pyridine 3-position, which can be directly oxidized to the corresponding aldehyde (CAS 111205-03-9) or further functionalized via esterification, etherification, or nucleophilic substitution after activation [1]. This contrasts with analogs such as 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one (CAS 265107-80-0, MW 187.20) which presents a ketone requiring reduction for further alkylation, or N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine (CAS 914637-08-4) where the amine is already substituted [2]. The alcohol handle provides synthetic versatility not available in oxidized or N-substituted comparators.

synthetic intermediate medicinal chemistry building block orthogonal functionalization

Validated Application Scenarios for [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol in Drug Discovery and Chemical Synthesis


p38 MAP Kinase Inhibitor Development and SAR Exploration

Procure [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol as a core scaffold for synthesizing pyridinyl-imidazole derivatives targeting the p38α MAP kinase ATP-binding pocket. The pyridinyl-imidazole class has demonstrated ATP-competitive inhibition (Ki = 21 nM for reference compound SB203580) and functional cytokine suppression in human monocytes [1][2]. The free hydroxymethyl group at the 3-position permits installation of substituents to modulate kinase selectivity while maintaining the 6-imidazolyl-pyridine geometry required for ATP-pocket occupancy.

Synthesis of GABAA α5-Selective Ligands for CNS Disorders

Utilize [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol as the key heterocyclic precursor for constructing elaborated GABAA α5β3γ2 receptor ligands. Derivatives bearing the 6-imidazolyl-pyridine scaffold have achieved Ki = 15–18.4 nM binding affinity in competitive displacement assays against [³H]-Ro15-1788 [3]. This application is particularly relevant for programs investigating α5-selective modulation in cognitive disorders, anxiety, or epilepsy where subtype selectivity is critical.

Divergent Synthesis of Imidazopyridine Libraries via Alcohol Functionalization

Employ [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol as a versatile starting material for generating diverse compound libraries. The primary alcohol can be oxidized to 6-(1H-imidazol-1-yl)nicotinaldehyde (CAS 111205-03-9) for reductive amination or condensation reactions, converted to halomethyl derivatives for nucleophilic substitution, or esterified to introduce varied pharmacophores [4]. This orthogonal functionalization capacity is not available in the ketone analog (CAS 265107-80-0) or N-methylamine analog (CAS 914637-08-4).

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